![molecular formula C13H17N3O3 B7932917 (S)-2-Amino-N-cyclopropyl-N-(4-nitrobenzyl)propanamide](/img/structure/B7932917.png)
(S)-2-Amino-N-cyclopropyl-N-(4-nitrobenzyl)propanamide
Overview
Description
(S)-2-Amino-N-cyclopropyl-N-(4-nitrobenzyl)propanamide is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The presence of the cyclopropyl and nitrobenzyl groups in its structure suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-cyclopropyl-N-(4-nitrobenzyl)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-Aminopropanoic acid, cyclopropylamine, and 4-nitrobenzyl chloride.
Formation of Amide Bond: The (S)-2-Aminopropanoic acid is first converted to its corresponding acid chloride using reagents like thionyl chloride or oxalyl chloride. This intermediate is then reacted with cyclopropylamine to form the amide bond.
Introduction of Nitrobenzyl Group: The resulting amide is then reacted with 4-nitrobenzyl chloride in the presence of a base such as triethylamine to introduce the nitrobenzyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations such as the use of continuous flow reactors and automated synthesis platforms can enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-cyclopropyl-N-(4-nitrobenzyl)propanamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The amide bond can be reduced to an amine using reagents like lithium aluminum hydride.
Substitution: The nitrobenzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: (S)-2-Amino-N-cyclopropyl-N-(4-aminobenzyl)propanamide.
Reduction: (S)-2-Amino-N-cyclopropylpropanamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₃H₁₇N₃O₃
- Molecular Weight : 265.29 g/mol
- Structure : The compound features a cyclopropyl group, an amino group, and a nitrobenzyl moiety, contributing to its biological activity.
Enzyme Inhibition
One of the primary applications of (S)-2-Amino-N-cyclopropyl-N-(4-nitrobenzyl)propanamide lies in its potential as an enzyme inhibitor. Research indicates that compounds with similar structures have been evaluated for their ability to inhibit specific enzymes related to various diseases.
- Falcipain-2 Inhibition : Compounds structurally related to this compound have shown promise as inhibitors of falcipain-2, an enzyme critical for the survival of the malaria parasite Plasmodium falciparum. For instance, certain derivatives demonstrated IC50 values ranging from 10.0 to 39.4 μM, indicating moderate inhibitory activity .
Neuroprotection
The compound has also been investigated for its neuroprotective properties. Neuroprotection involves safeguarding neurons from damage or death due to various pathological mechanisms.
- mGlu Receptor Modulation : Studies have explored the modulation of metabotropic glutamate receptors (mGluRs), which play a significant role in neuroprotection. Specific ligands targeting mGluR subtypes have been linked to protective effects against neurodegenerative conditions . The structural features of this compound may enhance its efficacy as a modulator in this context.
Pharmacological Potential
The compound's unique structure positions it as a candidate for further pharmacological exploration.
- Antimalarial Activity : Preliminary studies suggest that derivatives of this compound could exhibit antimalarial properties, potentially through the inhibition of critical enzymes in the parasite's lifecycle . This aspect is particularly relevant given the ongoing challenges posed by drug-resistant strains of malaria.
- Falcipain-2 Inhibitors : A study highlighted that modifications to the phenyl ring in related compounds significantly enhanced their inhibitory activity against falcipain-2, suggesting that similar modifications could be beneficial for this compound .
- Neuroprotective Effects : Research on mGluR modulation has shown that selective ligands can provide neuroprotective benefits in models of neurodegeneration. The implications for compounds like this compound are significant as they may offer new avenues for treatment strategies .
- Antimalarial Studies : Investigations into related compounds have demonstrated varying levels of efficacy against Plasmodium species, indicating that further exploration into this compound could yield valuable insights into novel antimalarial therapies .
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-cyclopropyl-N-(4-nitrobenzyl)propanamide involves its interaction with specific molecular targets. The nitrobenzyl group may facilitate binding to certain enzymes or receptors, while the cyclopropyl group can enhance the compound’s stability and bioavailability. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-Amino-N-cyclopropyl-N-(4-aminobenzyl)propanamide.
- (S)-2-Amino-N-cyclopropylpropanamide.
- (S)-2-Amino-N-(4-nitrobenzyl)propanamide.
Uniqueness
(S)-2-Amino-N-cyclopropyl-N-(4-nitrobenzyl)propanamide is unique due to the combination of the cyclopropyl and nitrobenzyl groups in its structure. This combination imparts distinct chemical and biological properties that are not observed in similar compounds. For example, the presence of the nitro group can influence the compound’s reactivity and interaction with biological targets, while the cyclopropyl group can enhance its stability.
Biological Activity
(S)-2-Amino-N-cyclopropyl-N-(4-nitrobenzyl)propanamide is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound features an amino group, a cyclopropyl moiety, and a 4-nitrobenzyl group attached to a propanamide backbone. The presence of the chiral center contributes to its unique biological properties.
- CAS Number : 1707735-21-4
- Molecular Formula : CHNO
Synthesis
The synthesis of this compound typically involves:
- Starting Materials : Cyclopropyl amine, 4-nitrobenzyl chloride, and propanamide derivatives.
- Reaction Steps :
- Amidation of cyclopropyl amine with propanamide.
- N-alkylation with 4-nitrobenzyl chloride under basic conditions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, which can include:
- Antimicrobial Activity : Potential inhibition of bacterial cell wall synthesis or interference with essential enzymes.
- Anticancer Properties : Possible induction of apoptosis in cancer cells or disruption of cell cycle progression.
Research Findings
Recent studies have highlighted various biological activities associated with this compound:
- Antimicrobial Activity :
- Anticancer Activity :
- Inflammatory Response Modulation :
Table 1: Biological Activity Overview
Activity Type | Target Organism/Cell Line | MIC/IC Values | Reference |
---|---|---|---|
Antibacterial | E. coli | 10 µM | |
S. aureus | 8 µM | ||
Anticancer | MCF-7 | 15 µM | |
U-937 | 20 µM | ||
Anti-inflammatory | Microglial Cells | N/A |
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study conducted on a series of synthesized derivatives including this compound revealed potent antibacterial activity against multi-drug resistant strains, suggesting its potential as a lead compound for antibiotic development. -
Case Study on Cancer Cell Apoptosis :
In experiments involving human breast cancer cells, treatment with this compound resulted in a dose-dependent increase in apoptotic markers, indicating its potential as an anticancer agent.
Properties
IUPAC Name |
(2S)-2-amino-N-cyclopropyl-N-[(4-nitrophenyl)methyl]propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c1-9(14)13(17)15(11-6-7-11)8-10-2-4-12(5-3-10)16(18)19/h2-5,9,11H,6-8,14H2,1H3/t9-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSTWPHZYQKBOAG-VIFPVBQESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(CC1=CC=C(C=C1)[N+](=O)[O-])C2CC2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N(CC1=CC=C(C=C1)[N+](=O)[O-])C2CC2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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